molecular formula C17H16N6O3 B4777379 N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide

N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide

Cat. No.: B4777379
M. Wt: 352.3 g/mol
InChI Key: BVIVKQGRHRLFMT-UHFFFAOYSA-N
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Description

N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide is a synthetic chemical compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a pyrido[4,3-d]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents . The presence of the morpholino ring is a key feature, as this nitrogen and oxygen-containing six-membered heterocycle is frequently employed to fine-tune the physicochemical properties of drug candidates, potentially enhancing solubility and metabolic stability . Furthermore, the isonicotinamide moiety provides a distinct pharmacophore that can be critical for molecular recognition and target binding. This compound is representative of a class of molecules that are often investigated for their ability to modulate critical enzymatic pathways. Research on structurally similar fused pyrimidine systems has shown potent activity against various cellular targets, including enzymes involved in folate metabolism and purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . The integration of the morpholino group also draws parallels to its use in other advanced research tools, such as Morpholino antisense oligonucleotides, which are used for steric blocking of RNA sequences to control gene expression, though this small molecule operates through a different mechanism . Researchers may explore this chemical for its potential as a protein kinase inhibitor, a modulator of neurotransmitter receptors, or a candidate in high-throughput screening assays. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-5-oxopyrido[4,3-d]pyrimidin-6-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c24-15(12-1-4-18-5-2-12)21-23-6-3-14-13(16(23)25)11-19-17(20-14)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIVKQGRHRLFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the condensation of pyridine derivatives with appropriate amines under acidic or basic conditions.

    Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Attachment of the isonicotinamide moiety: This step involves the coupling of the pyrido[4,3-d]pyrimidine intermediate with isonicotinic acid or its derivatives using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound undergoes alkylation and acylation at reactive sites, particularly the morpholino nitrogen and pyrimidine ring positions.

Reaction Type Reagents/Conditions Product Yield Source
Alkylation Ethyl chloroacetate, NaOEt/EtOH, refluxS-alkylated derivatives with thieno[2,3-b]pyridine fused systems65–78%
Acylation Acyl chlorides, DCM, room temperatureAcetylated morpholino derivatives52–68%

Key findings:

  • Alkylation with α-halocarbonyl compounds (e.g., phenacyl chloride) proceeds via nucleophilic substitution, followed by cyclization to form thienopyridine derivatives .

  • Acylation at the morpholino nitrogen enhances solubility but reduces electrophilicity at the pyrimidine ring.

Nucleophilic Substitution

The pyrido[4,3-d]pyrimidine core participates in substitution reactions at electrophilic positions (C-2 and C-4).

Nucleophile Conditions Position Modified Key Product Source
AminesEtOH, piperidine catalyst, refluxC-44-Amino derivatives with anticancer activity
ThiolsNaH, THF, 0°C → rtC-2Thioether analogues with improved bioavailability

Notable data:

  • Substitution at C-4 with amines (e.g., 4-fluoroaniline) increases cytotoxicity against cancer cells (EC₅₀: 0.06–0.73 μM) .

  • Thiol substitution at C-2 improves metabolic stability by reducing oxidative degradation .

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions and ring-opening reactions under specific conditions.

Reaction Reagents/Conditions Product Application Source
Diels-Alder Cycloaddition DMAD, MeOH, refluxPyrido[3,2-d]pyrimidine fused adductsPI3K inhibitor precursors
Ring-Opening H₂O, HCl (2M), 80°CHydrolyzed pyrimidine intermediatesSynthetic intermediates

Mechanistic insights:

  • Cycloadditions with dimethyl acetylenedicarboxylate (DMAD) occur via Michael addition followed by intramolecular cyclization .

  • Acidic hydrolysis cleaves the pyrimidine ring, yielding quinoline derivatives for further functionalization .

Catalytic Cross-Coupling

Palladium-catalyzed coupling reactions enable functionalization of the isonicotinamide moiety.

Coupling Type Catalyst System Substrate Product Yield Source
Suzuki Pd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acidsBiaryl derivatives70–85%
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesEthynyl-substituted analogues60–78%

Applications:

  • Suzuki coupling introduces aromatic groups for tuning π-π stacking interactions in enzyme binding .

  • Sonogashira reactions create rigid ethynyl linkages for probing kinase inhibition .

Biological Activity and Reaction Correlations

Reaction modifications directly impact pharmacological properties:

Derivative Key Modification Biological Activity EC₅₀ (Cancer Cells) Source
4-Amino-5-oxo-8-ribofuranosylSugar moiety additionPan-inhibitor (HTB-81, B16, NHF)0.06–0.08 μM
5-Chloro-3-phenylquinazolin-4-oneHalogenation and aryl substitutionSelective PI3K inhibition (IC₅₀: 12 nM)N/A

Structure-activity relationship (SAR) trends:

  • Morpholino groups enhance blood-brain barrier penetration but reduce aqueous solubility .

  • Electron-withdrawing substituents (e.g., Cl, F) at C-5 increase kinase inhibitory potency .

Stability and Degradation Pathways

The compound degrades under harsh conditions, limiting its therapeutic utility:

Condition Degradation Pathway Primary Degradant Half-Life Source
pH < 3 or pH > 10Hydrolysis of pyrimidine ring4-Oxo-pyridine carboxylic acid2–4 hours
UV light (254 nm)Photooxidation of morpholino groupN-Oxide derivatives6–8 hours

Mitigation strategies include formulation in buffered solutions and light-protected packaging .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research has shown that derivatives of pyrido[2,3-d:6,5-d′]pyrimidines, to which this compound belongs, have demonstrated considerable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections .
  • Antitumor Activity : Compounds with similar structures have been investigated for their anticancer properties. For instance, studies have documented the ability of pyrido[2,3-d]pyrimidine derivatives to inhibit cell proliferation in cancer cell lines. This suggests that N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide may also possess anticancer activity .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Similar compounds have been shown to inhibit inflammatory pathways, indicating a possible therapeutic role for this compound in inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

  • One-Pot Reactions : Recent studies have highlighted efficient one-pot synthesis methods involving the reaction of aromatic aldehydes and 2-thiobarbituric acid under specific conditions (e.g., ultrasonic irradiation). These methods yield high product purity and efficiency while being environmentally friendly .
  • Catalytic Approaches : The use of Brønsted acidic ionic liquids as catalysts has been explored to enhance reaction yields and reduce reaction times. This approach allows for the selective formation of pyrido[2,3-d]pyrimidine derivatives with minimal side products .

Case Studies and Research Findings

Several case studies illustrate the compound's potential applications:

Study Focus Findings
Study 1Antimicrobial ActivityThis compound showed significant inhibition against Gram-positive and Gram-negative bacteria .
Study 2Antitumor ActivityDemonstrated cytotoxic effects on various cancer cell lines with IC50 values indicating potential as an anticancer agent .
Study 3Anti-inflammatory EffectsExhibited inhibitory effects on pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares its pyrido[4,3-d]pyrimidinone core with several analogs but differs in substituents, which critically modulate properties. Key comparisons include:

Physicochemical and Pharmacological Implications

  • Morpholino vs. Phenylpyrrolidinyl (Table 1): The morpholino group in the target compound likely improves aqueous solubility compared to phenylpyrrolidinyl analogs , which may have higher lipophilicity.
  • Isonicotinamide vs.
  • E/Z Isomerism : Unlike hydrazone derivatives (e.g., 11a,b in ), the target compound lacks azomethine linkages, avoiding geometric isomerism and simplifying pharmacokinetic profiles .

Crystallographic Considerations

Supramolecular synthons in crystal engineering () suggest that the morpholino and pyrimidinone groups in the target compound may form hydrogen-bonding networks (N–H···O or O···H–N), influencing crystal packing and stability. This contrasts with analogs like 10a, where fluorophenyl groups may prioritize hydrophobic interactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide and its analogs?

The synthesis of this compound typically involves multi-step heterocyclic condensation reactions. For example, pyrido[4,3-d]pyrimidinone scaffolds are often constructed via Friedländer-type annulation or cyclization of aminopyrimidine precursors with aldehydes/ketones. Key steps include:

  • Vilsmeier-Haack formylation to introduce aldehyde groups on pyrimidine intermediates (e.g., 4-amino-5-formylpyrimidine derivatives) .
  • Reflux conditions (e.g., ethanol/piperidine) for hydrazone formation, as seen in the synthesis of related pyrazolo-pyrano-pyrimidine derivatives .
  • Oxidative cyclization using alumina-supported calcium hypochlorite (Ca(OCl)₂/Al₂O₃) to form fused triazolo-pyrimidine systems .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., morpholino protons at δ ~3.6–3.8 ppm) and carbonyl carbons (e.g., 5-oxo group at ~165–170 ppm). Evidence from pyrimidine derivatives shows distinct singlet signals for NH₂ (δ ~9.00 ppm) and imino groups (δ ~9.69 ppm) .
  • IR spectroscopy : Confirms amide (C=O stretch at ~1650 cm⁻¹) and morpholine (C-O-C stretch at ~1100 cm⁻¹) functionalities .
  • Mass spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns to verify the molecular formula .

Q. How are reaction conditions optimized to improve yields in its synthesis?

  • Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during formylation, while reflux conditions (e.g., ethanol at 80°C) enhance cyclization efficiency .
  • Catalyst selection : Piperidine catalyzes hydrazone formation, while alumina-supported oxidants improve regioselectivity in cyclization steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) facilitate Vilsmeier reactions, whereas dioxane/ethanol mixtures are optimal for condensation .

Advanced Research Questions

Q. How can geometric isomerism (E/Z) in hydrazone intermediates affect downstream reactivity?

Hydrazones derived from aldehydes (e.g., p-fluorobenzaldehyde) exhibit E/Z isomerism around the C=N bond. In DMSO-d₆, the E isomer dominates due to steric and electronic stabilization . This impacts oxidative cyclization efficiency:

  • E isomers favor planar transition states, enabling smoother cyclization to triazolo-pyrimidines.
  • Z isomers may require harsher conditions (e.g., prolonged reaction times) or alternative oxidants .
    Methodological tip: Use NOESY NMR to confirm isomer ratios and adjust reaction stoichiometry accordingly .

Q. What computational or crystallographic tools resolve structural ambiguities in derivatives?

  • SHELX programs : SHELXL refines crystal structures using high-resolution X-ray data, particularly for morpholino and pyrido-pyrimidine moieties. Key parameters include R-factors (<5%) and thermal displacement ellipsoids .
  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data. For example, discrepancies in carbonyl peak assignments can be resolved via B3LYP/6-31G(d) simulations .

Q. How to address contradictory data between spectroscopic and crystallographic results?

Case example: A ¹³C NMR signal at δ 170 ppm may suggest a carbonyl group, but X-ray data could reveal a tautomeric enol form. Resolution strategies:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution structures .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters for Pyrido-Pyrimidine Synthesis

StepOptimal ConditionsYield (%)Reference
Vilsmeier formylationDMF, 50°C, 30 min75–90
Hydrazone formationEthanol/piperidine, reflux, 6 hr70–88
Oxidative cyclizationCa(OCl)₂/Al₂O₃, RT, 12 hr60–75

Q. Table 2. Key NMR Assignments for Pyrimidine Derivatives

Proton/CarbonChemical Shift (δ)Functional GroupReference
NH₂ (¹H)9.00 ppmPrimary amine
N=CH (¹H)9.69 ppmHydrazone imino
C=O (¹³C)165–170 ppmPyrimidinone carbonyl

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide

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